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Compound of Interest

9-Bromo-9,10-dihydro-9,10-
Compound Name:
[1,2]benzenoanthracene

Cat. No.: B110492

An In-depth Technical Guide to the Physical and Chemical Properties of 9-Bromotriptycene

Introduction

9-Bromotriptycene is a rigid, three-dimensional aromatic hydrocarbon with a distinctive
paddlewheel-shaped structure.[1][2] This unique molecular architecture, composed of three
benzene rings fused to a bicyclo[2.2.2]octatriene core, imparts remarkable chemical and
physical properties.[1][2] The bromine atom at the bridgehead position (C9) serves as a
versatile functional handle for a variety of chemical transformations, making 9-bromotriptycene
a valuable building block in supramolecular chemistry, materials science, and drug discovery.
This guide provides a comprehensive overview of the physical and chemical properties of 9-
bromotriptycene, including detailed experimental protocols and a summary of its reactivity.

Physical Properties

9-Bromotriptycene is a white to light yellow crystalline solid at room temperature.[3] Its rigid
structure results in a high melting point.

Table 1: Physical Properties of 9-Bromotriptycene
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Property Value Source
White to light yellow

Appearance [3]
powder/crystal

Molecular Formula C20H13Br [4105161[7]

Molecular Weight 333.22 g/mol [B14151[6][7]

Melting Point 252-256 °C [3]

CAS Number 15364-55-3 [41151161[7]

Spectroscopic Properties

The spectroscopic data for 9-bromotriptycene are consistent with its highly symmetric and rigid

structure.

Table 2: Spectroscopic Data for 9-Bromotriptycene

Technique

Key Features

Source

13C NMR

Data available, consistent with

triptycene scaffold.

[eleelel

Infrared (IR)

C-H stretching for unsaturated

carbons (>3000 cm~1), C=C

stretching (1680-1630 cm™1), [4][10]
and C-H wagging (1000-600

cm™1).

Mass Spectrometry

Molecular ion peak consistent

[11]

with the molecular weight.

Calculated Physicochemical Properties

Several physicochemical properties of 9-bromotriptycene have been calculated using

computational methods.

Table 3: Calculated Physicochemical Properties of 9-Bromotriptycene
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Property Value Source
logP (Octanol/Water Partition
o 5.180 [12]
Coefficient)
Water Solubility (logioWS in
v {log -6.16 [12]
mol/L)
Enthalpy of Fusion (AfusH®) 32.17 kJ/mol [12]
Enthalpy of Vaporization
73.35 kd/mol [12]
(AvapH®)

Chemical Properties and Reactivity

The chemical reactivity of 9-bromotriptycene is dominated by transformations at the C9-Br

bond and the inherent stability of the triptycene scaffold.

Inertness to Nucleophilic Substitution

A key chemical feature of 9-bromotriptycene is its inertness to standard nucleophilic

substitution reactions (Sn1 and Sn2) at the bridgehead carbon.

e Snl Inactivity: The Snl mechanism is disfavored because the rigid, cage-like structure of the

triptycene framework prevents the formation of the required planar carbocation intermediate
at the bridgehead position.[13][14]

e Sn2 Inactivity: The Sn2 mechanism is sterically hindered. The three benzene rings effectively

shield the backside of the C9-Br bond, preventing the approach of a nucleophile for a

backside attack.[13][14]

Bridgehead Functionalization

Despite its inertness to nucleophilic substitution, the bridgehead position of 9-bromotriptycene

can be functionalized through other pathways, primarily involving organometallic intermediates.

o Palladium-Catalyzed Cross-Coupling: 9-Bromotriptycene can undergo palladium-catalyzed

cross-coupling reactions with various iodo- and bromoaromatic compounds to form new C-C
bonds at the bridgehead position.[1][15]
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o Formation of 9-Triptycenylcopper: Treatment of 9-bromotriptycene with n-butyllithium
followed by a copper(l) halide generates 9-triptycenylcopper in situ.[1][2][15] This
organocopper reagent is an active participant in coupling reactions.[1][2][15]

Use as a Precursor in Catalyst Synthesis

9-Bromotriptycene is a precursor for the synthesis of specialized catalysts. For instance, 9-
methylsulfanyltriptycene (TRIP-SMe), a catalyst for the halogenation of aromatic compounds, is
prepared from 9-bromotriptycene.[1][2][15]

é Chemical Reactivity )

Catalyst Synthesis
(e.g., TRIP-SMe)

9-Triptycenylcopper

9-Bromotriptycene Reactive Pd-catalyzed
Cross-Coupling

Nucleophilic Substitution
(SN1, SN2)

Click to download full resolution via product page

Caption: Chemical reactivity pathways of 9-Bromotriptycene.

Experimental Protocols
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Detailed methodologies for key experiments involving 9-bromotriptycene are crucial for its
application in research.

Synthesis of 9-Methylsulfanyltriptycene (TRIP-SMe)

This protocol describes the preparation of a halogenation catalyst from 9-bromotriptycene.[1][2]
[15]

« Lithiation: 9-Bromotriptycene is treated with n-butyllithium (n-BuLi) in an appropriate
anhydrous solvent (e.g., THF or diethyl ether) at low temperature (e.g., -78 °C) under an inert
atmosphere (e.g., argon or nitrogen) to form 9-lithiotriptycene.

» Sulfenylation: Dimethyl disulfide (MeSSMe) is added to the solution of 9-lithiotriptycene. The
reaction mixture is allowed to warm to room temperature.

o Workup and Purification: The reaction is quenched with a suitable reagent (e.g., saturated
aqueous ammonium chloride). The organic layer is separated, washed, dried, and
concentrated.

 Purification: The crude product is purified by column chromatography followed by
recrystallization to yield 9-methylsulfanyltriptycene (TRIP-SMe).[1][2][15]

Palladium-Catalyzed Cross-Coupling at the Bridgehead
Position

This outlines a general procedure for the functionalization of the C9 position.[1][15]

o Reaction Setup: A reaction vessel is charged with 9-bromotriptycene, a palladium catalyst
(e.g., Pd(OACc)2), a suitable ligand (e.g., SPhos), a base (e.g., KsPOa4), and the desired
coupling partner (an iodo- or bromoaromatic compound) in an appropriate solvent (e.qg.,
toluene or dioxane).

¢ Reaction Conditions: The mixture is degassed and heated under an inert atmosphere for a
specified period until the reaction is complete (monitored by TLC or GC-MS).

o Workup and Purification: The reaction mixture is cooled to room temperature, diluted with a
suitable solvent, and washed with water and brine. The organic layer is dried and
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concentrated.

 Purification: The crude product is purified by column chromatography to afford the C9-
arylated triptycene derivative.

Applications in Drug Development and Research

The rigid triptycene scaffold is of significant interest in medicinal chemistry and drug design.
Triptycene derivatives have been explored for their ability to bind to nucleic acid three-way
junctions.[16][17] The functionalization at the C9 position, as enabled by 9-bromotriptycene,
allows for the attachment of linkers and pharmacophores, facilitating the development of novel
therapeutic agents and molecular probes.[16][17] The synthesis of 9-substituted triptycene
building blocks is crucial for solid-phase synthesis and the rapid diversification of compound
libraries for screening.[16][17]

Conclusion

9-Bromotriptycene is a pivotal molecule in modern organic chemistry, offering a unique
combination of structural rigidity and chemical functionality. Its well-defined physical properties
and predictable, albeit unconventional, reactivity make it an invaluable tool for the construction
of complex molecular architectures. The ability to functionalize the sterically hindered
bridgehead position through organometallic intermediates opens up avenues for the design of
novel materials, catalysts, and therapeutic agents. This guide provides the foundational
knowledge required for researchers and scientists to effectively utilize 9-bromotriptycene in
their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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